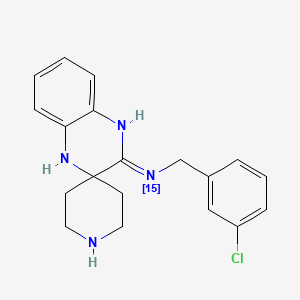

Liproxstatin-1-15N

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C19H21ClN4 |

|---|---|

Molekulargewicht |

341.8 g/mol |

IUPAC-Name |

N-[(3-chlorophenyl)methyl]spiro[1,4-dihydroquinoxaline-3,4'-piperidine]-2-(15N)imine |

InChI |

InChI=1S/C19H21ClN4/c20-15-5-3-4-14(12-15)13-22-18-19(8-10-21-11-9-19)24-17-7-2-1-6-16(17)23-18/h1-7,12,21,24H,8-11,13H2,(H,22,23)/i22+1 |

InChI-Schlüssel |

YAFQFNOUYXZVPZ-ZVDSADNZSA-N |

Isomerische SMILES |

C1CNCCC12C(=[15N]CC3=CC(=CC=C3)Cl)NC4=CC=CC=C4N2 |

Kanonische SMILES |

C1CNCCC12C(=NCC3=CC(=CC=C3)Cl)NC4=CC=CC=C4N2 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Strategic Imperative of 15N Labeling on Liproxstatin-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Liproxstatin-1 is a potent small molecule inhibitor of ferroptosis, a regulated form of cell death driven by iron-dependent lipid peroxidation. As a promising therapeutic agent for diseases associated with oxidative stress, a thorough understanding of its pharmacological profile is paramount. The incorporation of a stable isotope, specifically Nitrogen-15 (¹⁵N), into the Liproxstatin-1 molecule is a critical tool for elucidating its mechanism of action, pharmacokinetics, and target engagement. This technical guide provides an in-depth analysis of the purpose of ¹⁵N labeling on Liproxstatin-1, detailing its application in quantitative bioanalysis, metabolic stability studies, and target interaction analyses.

Introduction to Liproxstatin-1 and the Rationale for Isotopic Labeling

Liproxstatin-1 is a spiroquinoxalinamine derivative that acts as a radical-trapping antioxidant, thereby inhibiting ferroptosis. Its therapeutic potential is being explored in various conditions, including ischemia-reperfusion injury, neurodegenerative diseases, and certain cancers. To advance its clinical development, precise and sensitive analytical methods are required to quantify its concentration in complex biological matrices and to understand its metabolic fate and interaction with cellular targets.

Isotopic labeling, the substitution of an atom with its heavier, stable isotope, is a powerful technique in drug discovery and development. ¹⁵N is a stable isotope of nitrogen with a natural abundance of approximately 0.37%. By synthetically enriching Liproxstatin-1 with ¹⁵N, we create a molecule that is chemically identical to the unlabeled drug but has a distinct mass. This mass difference is the key to its utility in a range of analytical techniques.

Core Applications of ¹⁵N-Labeled Liproxstatin-1

The primary purposes of ¹⁵N labeling on Liproxstatin-1 are multifaceted, primarily revolving around enhancing the precision and accuracy of its measurement in biological systems and enabling detailed mechanistic studies.

Quantitative Bioanalysis using Liquid Chromatography-Mass Spectrometry (LC-MS)

The gold standard for quantifying small molecules in biological samples (e.g., plasma, tissue homogenates) is LC-MS/MS. The use of a stable isotope-labeled internal standard is crucial for accurate and precise quantification.[1][2][3][4][5]

-

Principle: ¹⁵N-Liproxstatin-1 serves as an ideal internal standard for the quantitative analysis of unlabeled Liproxstatin-1. It co-elutes with the analyte during liquid chromatography and exhibits identical ionization efficiency in the mass spectrometer's ion source. However, due to its increased mass, it can be distinguished from the unlabeled drug by the mass spectrometer.

-

Advantages:

-

Correction for Matrix Effects: Biological matrices can suppress or enhance the ionization of an analyte, leading to inaccurate quantification. Since the ¹⁵N-labeled internal standard is affected by matrix effects to the same extent as the unlabeled analyte, it allows for reliable correction.

-

Improved Precision and Accuracy: By normalizing the signal of the analyte to the signal of the internal standard, variability introduced during sample preparation (e.g., extraction, evaporation) and instrument analysis is minimized.

-

Enhanced Sensitivity: The use of a stable isotope-labeled internal standard can improve the signal-to-noise ratio, leading to lower limits of quantification.

-

Elucidation of Metabolic Pathways

Understanding the metabolic fate of a drug is a critical aspect of its development. ¹⁵N labeling can aid in the identification and quantification of Liproxstatin-1 metabolites.

-

Principle: When ¹⁵N-Liproxstatin-1 is administered in vivo or incubated with liver microsomes in vitro, any metabolites formed will retain the ¹⁵N label. This "isotopic tag" allows for the selective detection of drug-related material in a complex mixture of endogenous molecules using mass spectrometry.

-

Advantages:

-

Metabolite Identification: By searching for mass spectra that exhibit the characteristic isotopic shift of the ¹⁵N label, novel metabolites of Liproxstatin-1 can be identified.

-

Quantitative Metabolite Profiling: The ¹⁵N-labeled metabolites can be quantified relative to the parent drug, providing insights into the rate and extent of metabolism.

-

Target Engagement and Mechanistic Studies using Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying molecular interactions at an atomic level.[6][7][8][9] ¹⁵N labeling can be utilized in NMR-based experiments to probe the interaction of Liproxstatin-1 with its biological targets.

-

Principle: The nuclear spin of ¹⁵N makes it NMR-active. By selectively labeling Liproxstatin-1 with ¹⁵N, changes in the chemical environment of the nitrogen atoms upon binding to a target protein can be monitored.

-

Advantages:

-

Confirmation of Target Binding: Changes in the ¹⁵N NMR spectrum of Liproxstatin-1 upon the addition of a target protein can provide direct evidence of binding.

-

Mapping of the Binding Site: While technically challenging for small molecules, in some cases, ¹⁵N-edited NMR experiments can provide information about the specific parts of the Liproxstatin-1 molecule that are involved in the interaction with its target.

-

Cellular Uptake and Distribution: In-cell NMR techniques can leverage ¹⁵N-labeled Liproxstatin-1 to monitor its uptake and localization within living cells.[10]

-

Data Presentation

The following tables summarize hypothetical quantitative data that could be generated using ¹⁵N-labeled Liproxstatin-1.

Table 1: Pharmacokinetic Parameters of Liproxstatin-1 in Mouse Plasma Determined by LC-MS/MS with a ¹⁵N-Labeled Internal Standard

| Parameter | Value | Units |

| Cmax | 150 | ng/mL |

| Tmax | 1.0 | h |

| AUC(0-t) | 600 | ng*h/mL |

| Half-life (t1/2) | 4.5 | h |

| Clearance (CL/F) | 0.5 | L/h/kg |

| Volume of Distribution (Vd/F) | 3.2 | L/kg |

Table 2: In Vitro Metabolic Stability of Liproxstatin-1 in Human Liver Microsomes

| Time (min) | % Parent Compound Remaining |

| 0 | 100 |

| 5 | 92 |

| 15 | 78 |

| 30 | 61 |

| 60 | 42 |

Experimental Protocols

Protocol for Quantitative Analysis of Liproxstatin-1 in Mouse Plasma by LC-MS/MS

-

Sample Preparation:

-

To 50 µL of mouse plasma, add 10 µL of ¹⁵N-Liproxstatin-1 internal standard solution (100 ng/mL in methanol).

-

Add 150 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of 50% methanol in water.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: 10% to 90% B over 5 minutes.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Liproxstatin-1 (unlabeled): e.g., m/z 341.1 -> 152.1

-

¹⁵N-Liproxstatin-1 (labeled): e.g., m/z 342.1 -> 153.1 (assuming one ¹⁵N)

-

-

Collision Energy and other MS parameters to be optimized for maximal signal intensity.

-

-

-

Data Analysis:

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte in the calibration standards.

-

Determine the concentration of Liproxstatin-1 in the unknown samples from the calibration curve.

-

Protocol for In Vitro Metabolic Stability Assay of Liproxstatin-1

-

Incubation:

-

Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL), NADPH regenerating system, and phosphate buffer (pH 7.4).

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding ¹⁵N-Liproxstatin-1 to a final concentration of 1 µM.

-

Incubate at 37°C.

-

-

Time-Point Sampling:

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., a structurally related compound).

-

-

Analysis:

-

Centrifuge the quenched samples to pellet the precipitated protein.

-

Analyze the supernatant by LC-MS/MS, monitoring the disappearance of the parent ¹⁵N-Liproxstatin-1 peak over time.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of ¹⁵N-Liproxstatin-1 remaining versus time.

-

The slope of the linear regression will give the rate constant of metabolism, from which the in vitro half-life can be calculated.

-

Visualizations

Caption: Workflow for the quantitative analysis of Liproxstatin-1 in biological samples.

Caption: Simplified signaling pathway of ferroptosis and the inhibitory action of Liproxstatin-1.

Conclusion

The strategic application of ¹⁵N labeling to Liproxstatin-1 is an indispensable tool for the comprehensive preclinical and clinical development of this promising ferroptosis inhibitor. From enabling robust and reliable quantitative bioanalytical methods to facilitating a deeper understanding of its metabolic fate and target engagement, ¹⁵N-Liproxstatin-1 provides researchers with the precision and sensitivity required to navigate the complexities of drug development. The methodologies outlined in this guide serve as a foundational framework for leveraging this powerful technology to accelerate the translation of Liproxstatin-1 from a promising molecule to a potential therapeutic.

References

- 1. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? | Semantic Scholar [semanticscholar.org]

- 3. scispace.com [scispace.com]

- 4. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]

- 5. researchgate.net [researchgate.net]

- 6. Solution NMR Spectroscopy in Target-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Role of Nitrogen-15 in NMR Spectroscopy for Molecular Structure Analysis - China Isotope Development [asiaisotopeintl.com]

- 8. Perspectives on NMR in drug discovery: a technique comes of age - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchmap.jp [researchmap.jp]

- 10. 15N isotopic labelling for in-cell protein studies by NMR spectroscopy and single-cell IR synchrotron radiation FTIR microscopy: a correlative study - Analyst (RSC Publishing) [pubs.rsc.org]

Unraveling the Protective Mechanism of Liproxstatin-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core mechanism of action of Liproxstatin-1, a potent inhibitor of ferroptosis. We will explore its molecular interactions, signaling pathways, and the potential applications of isotopically labeled variants, such as 15N labeled Liproxstatin-1, in advancing research. This document provides a comprehensive overview supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes.

Core Mechanism of Action: A Radical-Trapping Antioxidant

Liproxstatin-1 is a spiroquinoxalinamine derivative that potently and specifically inhibits ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation.[1] Its primary mechanism of action is as a radical-trapping antioxidant (RTA).[2] Unlike some other inhibitors, Liproxstatin-1 does not significantly inhibit the activity of 15-lipoxygenase-1 (15-LOX-1).[2] Instead, it is significantly more reactive than α-tocopherol within phosphatidylcholine lipid bilayers, which is consistent with its superior potency in preventing ferroptosis.[2]

The core function of Liproxstatin-1 is to intercept and neutralize lipid peroxyl radicals, thereby breaking the chain reaction of lipid peroxidation that is a hallmark of ferroptosis.[2][3] This protective effect is crucial in various pathological conditions, including ischemia-reperfusion injury, neurodegenerative diseases, and acute renal failure.

In addition to its direct antioxidant activity, Liproxstatin-1 has been shown to modulate key cellular pathways involved in ferroptosis. It helps to restore the levels of glutathione peroxidase 4 (GPX4), a critical enzyme that detoxifies lipid hydroperoxides, and glutathione (GSH), an essential cofactor for GPX4.[1][4] Furthermore, some studies have indicated that Liproxstatin-1 can decrease the levels of Voltage-Dependent Anion Channel 1 (VDAC1), a protein implicated in mitochondrial-mediated cell death.[1]

The Role of 15N Labeling in Elucidating Liproxstatin-1's Mechanism

While specific studies utilizing 15N labeled Liproxstatin-1 are not yet prevalent in published literature, the application of stable isotope labeling is a powerful tool in pharmacological research. Incorporating 15N into the Liproxstatin-1 molecule would enable a variety of sophisticated experiments to dissect its mechanism of action with high precision.

Potential Applications of 15N Labeled Liproxstatin-1:

-

Metabolic Fate and Pharmacokinetics: 15N labeling allows for the tracing of Liproxstatin-1 and its metabolites in biological systems using mass spectrometry.[5][6] This would provide crucial information on its absorption, distribution, metabolism, and excretion (ADME) profile, which is essential for drug development.

-

Target Engagement and Binding Studies: Nuclear Magnetic Resonance (NMR) spectroscopy is highly effective for studying the interaction between small molecules and their protein targets.[7][8] By using 15N labeled Liproxstatin-1, researchers could directly observe its binding to potential protein partners in vitro or even in cells, confirming target engagement and elucidating the structural basis of its activity.

-

Pathway Analysis: By tracking the incorporation of 15N from labeled Liproxstatin-1 into other molecules, it may be possible to uncover novel metabolic pathways influenced by the compound.[9]

Quantitative Efficacy of Liproxstatin-1

The potency of Liproxstatin-1 has been quantified in various cellular and in vivo models. The following tables summarize key quantitative data.

| Parameter | Cell Line/Model | Condition | Value | Reference |

| IC50 | Gpx4-/- cells | Ferroptosis | 22 nM | [10] |

| EC50 | Pfa-1 mouse fibroblasts | RSL3-induced ferroptosis | 38 ± 3 nM | [11] |

| EC50 | OLN-93 oligodendrocytes | RSL-3-induced ferroptosis | 115.3 nM | [12] |

| In vitro protection | HT22 cells | Hemin-induced injury | Protection observed | [13] |

| In vitro protection | Caco-2 cells | Hypoxia/Reoxygenation | Protection observed | [14] |

| Model | Dosage | Effect | Reference |

| Mouse model of MAFLD | 10 mg/kg/day (i.p.) | Alleviated steatosis and steatohepatitis | [15] |

| Mouse model of SAH | 10 mg/kg | Attenuated neurological deficits and brain edema | [13] |

| Mouse model of intestinal I/R | 10 mg/kg (i.p.) | Ameliorated ferroptosis and intestinal injury | [14] |

Signaling Pathways Modulated by Liproxstatin-1

The following diagrams illustrate the key signaling pathways involved in ferroptosis and the points of intervention for Liproxstatin-1.

Core mechanism of Liproxstatin-1 as a radical-trapping antioxidant.

Upstream effects of Liproxstatin-1 on GPX4 and VDAC1.

Experimental Protocols

Lipid Peroxidation Assay using C11-BODIPY 581/591

This protocol details the measurement of lipid peroxidation in live cells using the fluorescent probe C11-BODIPY 581/591.

Materials:

-

C11-BODIPY 581/591 (e.g., Invitrogen D3861)

-

Cell culture medium (e.g., DMEM) without fetal bovine serum (FBS)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer or fluorescence microscope

Procedure:

-

Cell Treatment: Culture cells to the desired confluency and treat with Liproxstatin-1 and/or a ferroptosis-inducing agent (e.g., RSL3) for the desired time.

-

Probe Incubation: Remove the treatment medium and incubate the cells with C11-BODIPY 581/591 at a final concentration of 1-10 µM in serum-free medium for 30 minutes at 37°C.[1]

-

Washing: Harvest the cells and wash them twice with PBS to remove excess probe.[1]

-

Resuspension: Resuspend the cells in 500 µL of PBS.[1]

-

Analysis:

-

Flow Cytometry: Analyze the cells on a flow cytometer. The oxidized form of the probe fluoresces in the green channel (e.g., FITC channel, λex: 488 nm), while the reduced form fluoresces in the red channel. An increase in the green-to-red fluorescence ratio indicates lipid peroxidation.[1]

-

Fluorescence Microscopy: Visualize the cells under a fluorescence microscope. A shift from red to green fluorescence indicates lipid peroxidation.

-

Workflow for the C11-BODIPY lipid peroxidation assay.

Cell Viability Assay for Ferroptosis

This protocol describes a method to assess cell viability in the context of ferroptosis using a colorimetric assay such as MTT.

Materials:

-

96-well cell culture plates

-

Cell culture medium

-

Liproxstatin-1 and ferroptosis-inducing agents (e.g., erastin, RSL3)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of approximately 10,000 cells per well and allow them to adhere overnight.[16]

-

Treatment: Treat the cells with various concentrations of a ferroptosis inducer in the presence or absence of Liproxstatin-1 for 24-48 hours.[16]

-

MTT Incubation: Remove the treatment medium and add MTT solution to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Solubilization: Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a plate reader.[16] Cell viability is proportional to the absorbance.

GPX4 Activity Assay

Commercial kits are available for measuring GPX4 activity (e.g., from Cayman Chemical or Elabscience). The general principle involves a coupled enzyme reaction where the activity of GPX4 is linked to the oxidation of NADPH, which can be measured by a decrease in absorbance at 340 nm.[17][18]

General Procedure Outline:

-

Sample Preparation: Prepare cell or tissue lysates according to the kit's instructions.

-

Reaction Setup: In a 96-well plate, add the assay buffer, a source of glutathione (GSH), glutathione reductase, and NADPH to each well.

-

Inhibitor/Sample Addition: Add the test compound (e.g., Liproxstatin-1) or a known GPX4 inhibitor (as a positive control) to the appropriate wells. Add the cell lysate to the wells.

-

Initiate Reaction: Start the reaction by adding a lipid hydroperoxide substrate (e.g., cumene hydroperoxide).

-

Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time using a plate reader in kinetic mode. The rate of NADPH consumption is proportional to the GPX4 activity.

This guide provides a comprehensive technical overview of the mechanism of action of Liproxstatin-1. The provided data, pathways, and protocols serve as a valuable resource for researchers investigating ferroptosis and developing novel therapeutics targeting this cell death pathway. The potential for using 15N labeled Liproxstatin-1 opens up exciting avenues for further detailed mechanistic studies.

References

- 1. 3.10. C11-BODIPY lipid peroxidation assay [bio-protocol.org]

- 2. researchgate.net [researchgate.net]

- 3. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) | Cell Signaling Technology [cellsignal.com]

- 4. Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development - China Isotope Development [asiaisotopeintl.com]

- 5. Drug metabolism studies using "intrinsic" and "extrinsic" labels. A demonstration using 15N vs. Cl in midazolam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. metsol.com [metsol.com]

- 7. High-field Solution NMR Spectroscopy as a Tool for Assessing Protein Interactions with Small Molecule Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. azolifesciences.com [azolifesciences.com]

- 9. The use of nitrogen-15 in microbial natural product discovery and biosynthetic characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. apexbt.com [apexbt.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Liproxstatin-1 is an effective inhibitor of oligodendrocyte ferroptosis induced by inhibition of glutathione peroxidase 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Selective Ferroptosis Inhibitor Liproxstatin-1 Attenuates Neurological Deficits and Neuroinflammation After Subarachnoid Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Ferroptosis inhibitor liproxstatin-1 alleviates metabolic dysfunction-associated fatty liver disease in mice: potential involvement of PANoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 4.10. Ferroptosis Assay [bio-protocol.org]

- 17. cdn.caymanchem.com [cdn.caymanchem.com]

- 18. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Synthesis and Characterization of Liproxstatin-1-¹⁵N

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed guide to the synthesis and characterization of ¹⁵N-labeled Liproxstatin-1, a potent inhibitor of ferroptosis. The introduction of a stable isotope label is crucial for advanced mechanistic studies, including target engagement, metabolic fate, and drug distribution, using techniques such as mass spectrometry and specialized NMR spectroscopy. This document outlines a proposed synthetic route, detailed experimental protocols, and expected characterization data for Liproxstatin-1-¹⁵N.

Introduction to Liproxstatin-1 and Ferroptosis

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation.[1] Unlike other forms of programmed cell death, it does not involve caspase activation.[2] The process is centrally regulated by the glutathione peroxidase 4 (GPX4) enzyme, which detoxifies lipid peroxides.[3] Inhibition or depletion of GPX4 leads to an accumulation of lipid reactive oxygen species (ROS), culminating in cell death.[2][3] Ferroptosis has been implicated in the pathophysiology of various diseases, including ischemia/reperfusion injury, neurodegenerative disorders, and cancer.[2][4]

Liproxstatin-1 is a potent small molecule inhibitor of ferroptosis, with an IC₅₀ value of 22 nM.[5] It acts as a radical-trapping antioxidant, effectively suppressing lipid peroxidation and preventing ferroptotic cell death in various in vitro and in vivo models.[3] The spiro[piperidine-4,2'(1'H)-quinoxalin]-3'-amine core structure is key to its activity. The ¹⁵N-labeling of Liproxstatin-1 at a strategic position within its heterocyclic core enables advanced analytical studies to further elucidate its mechanism of action and pharmacokinetic properties.

Signaling Pathway of Ferroptosis Inhibition by Liproxstatin-1

The core mechanism of ferroptosis involves the irondependent peroxidation of polyunsaturated fatty acids (PUFAs) within cellular membranes. Liproxstatin-1 intervenes in this pathway by trapping lipid peroxyl radicals, thereby breaking the chain reaction of lipid peroxidation.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis and evaluation as NOP ligands of some spiro[piperidine-4,2'(1'H)-quinazolin]-4'(3'H)-ones and spiro[piperidine-4,5'(6'H)-[1,2,4]triazolo[1,5-c]quinazolines] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. On the Mechanism of Cytoprotection by Ferrostatin-1 and Liproxstatin-1 and the Role of Lipid Peroxidation in Ferroptotic Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Modeling Studies of Furoxan Coupled Spiro-Isoquinolino Piperidine Derivatives as NO Releasing PDE 5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Applications of Liproxstatin-1-¹⁵N in Ferroptosis Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the role of Liproxstatin-1, a potent ferroptosis inhibitor, and explores the potential applications of its stable isotope-labeled counterpart, Liproxstatin-1-¹⁵N, in advancing ferroptosis research. While direct literature on Liproxstatin-1-¹⁵N is not yet available, this document outlines its prospective uses based on established methodologies for stable isotope labeling in drug discovery and metabolic analysis.

Introduction to Ferroptosis and Liproxstatin-1

Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation. It is implicated in a variety of pathological conditions, including neurodegenerative diseases, ischemia-reperfusion injury, and cancer. Two key pathways regulate ferroptosis: the glutathione peroxidase 4 (GPX4) axis and the ferroptosis suppressor protein 1 (FSP1) pathway.

Liproxstatin-1 is a spiroquinoxalinamine derivative that has emerged as a potent and specific inhibitor of ferroptosis. It functions as a radical-trapping antioxidant, effectively neutralizing lipid peroxyl radicals to prevent the propagation of lipid peroxidation. Its efficacy has been demonstrated in numerous in vitro and in vivo models, making it a valuable tool for studying the mechanisms of ferroptosis and for developing therapeutic strategies targeting this cell death pathway.

The Potential of Liproxstatin-1-¹⁵N in Ferroptosis Research

The synthesis of Liproxstatin-1 with a stable isotope label, such as ¹⁵N, would provide a powerful tool for detailed mechanistic and pharmacokinetic studies. The ¹⁵N isotope does not decay and can be distinguished from the naturally abundant ¹⁴N by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, enabling precise tracking and quantification.[1][2]

Hypothetical Synthesis of Liproxstatin-1-¹⁵N

Based on established methods for the synthesis of ¹⁵N-labeled aromatic amines and related heterocyclic compounds, a plausible synthetic route for Liproxstatin-1-¹⁵N could involve the use of ¹⁵N-labeled precursors. For instance, the synthesis could be adapted to incorporate a ¹⁵N-labeled aniline or a related nitrogen-containing starting material in the formation of the quinoxaline ring system.[3][4][5] The specific position of the ¹⁵N label would be strategically chosen to be stable and not interfere with the compound's biological activity.

Prospective Applications of Liproxstatin-1-¹⁵N

The availability of Liproxstatin-1-¹⁵N would open new avenues for research in several key areas:

-

Metabolic Fate and Distribution Studies: By administering Liproxstatin-1-¹⁵N to cells or animal models, researchers can use LC-MS/MS to trace its uptake, distribution, metabolism, and excretion (ADME).[1] This would provide crucial information on its bioavailability, tissue penetration, and the identity of its metabolites, which is essential for drug development.

-

Target Engagement and Deconvolution: Identifying the direct molecular targets of a small molecule is a critical step in understanding its mechanism of action. Liproxstatin-1-¹⁵N could be used in various target deconvolution strategies, such as:

-

Affinity-Based Proteomics: A modified version of Liproxstatin-1-¹⁵N containing a reactive group could be used to covalently label its binding partners in cell lysates or living cells. The ¹⁵N label would facilitate the identification and quantification of these target proteins by mass spectrometry.[6][7][8][9][10]

-

Cellular Thermal Shift Assay (CETSA): This technique measures the change in the thermal stability of proteins upon ligand binding. By comparing the thermal profiles of proteins in the presence of labeled versus unlabeled Liproxstatin-1, direct targets can be identified.

-

-

Quantitative Bioanalysis: Liproxstatin-1-¹⁵N can serve as an ideal internal standard for the accurate quantification of unlabeled Liproxstatin-1 in complex biological matrices like plasma, tissues, and cell extracts using LC-MS/MS.[11] This is crucial for precise pharmacokinetic and pharmacodynamic studies.

Quantitative Data on Liproxstatin-1 Efficacy

The following tables summarize quantitative data from various studies, demonstrating the efficacy of Liproxstatin-1 in inhibiting ferroptosis in different experimental models.

Table 1: In Vitro Efficacy of Liproxstatin-1

| Cell Line/Model | Ferroptosis Inducer | Liproxstatin-1 Concentration | Observed Effect | Reference |

| Gpx4-/- Cells | Genetic Knockout | 22 nM (IC₅₀) | Inhibition of cell death | [12] |

| Gpx4-/- Cells | RSL3 (0.5 µM) | 200 nM | Protection against cell death | [12] |

| Caco-2 Cells | Hypoxia/Reoxygenation | 200 nM | Increased cell survival, rescued GPX4 expression | [13] |

| OLN93 Oligodendrocytes | RSL-3 (7.89 µM) | 1 µM | Decreased MDA levels, restored GSH and GPX4 levels | [14] |

| MAFLD model hepatocytes | TNF-α, LPS, nigericin | 100 nM | Prevention of cell death | [15] |

Table 2: In Vivo Efficacy of Liproxstatin-1

| Animal Model | Disease/Injury Model | Liproxstatin-1 Dosage | Observed Effect | Reference |

| Mice | Gpx4 knockdown | 10 mg/kg, i.p. | Prolonged survival, inhibited acute renal failure | |

| Mice | Hepatic Ischemia/Reperfusion | Not specified | Mitigated tissue damage | |

| Mice | MAFLD | 10 mg/kg/day, i.p. | Reduced liver triglycerides, cholesterol, and lipid peroxidation | [15] |

| Rats | Inflammatory Pain (CFA) | 30 µL (10 µg/µL), intrathecal | Attenuated mechanical and thermal hypersensitivities | [16] |

| Mice | Ischemia/Reperfusion-induced AKI | 10 mg/kg, i.p. | Reduced renal tubular injury |

Experimental Protocols

This section provides detailed methodologies for key experiments in ferroptosis research involving Liproxstatin-1.

Cell Viability Assay to Assess Ferroptosis Inhibition

This protocol is used to determine the protective effect of Liproxstatin-1 against ferroptosis-inducing agents.

Materials:

-

Cells of interest (e.g., HT-1080, Caco-2)

-

96-well cell culture plates

-

Cell culture medium

-

Ferroptosis inducer (e.g., RSL3, erastin)

-

Liproxstatin-1

-

CellTiter-Glo® Luminescent Cell Viability Assay kit or similar

-

Plate reader with luminescence detection

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of the ferroptosis inducer and Liproxstatin-1 in cell culture medium.

-

Treat the cells with the ferroptosis inducer in the presence or absence of varying concentrations of Liproxstatin-1. Include vehicle-only controls.

-

Incubate the plate for 24-48 hours at 37°C in a CO₂ incubator.

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Lipid Peroxidation Assay using C11-BODIPY 581/591

This assay measures the extent of lipid peroxidation, a hallmark of ferroptosis.

Materials:

-

Cells of interest

-

6-well cell culture plates or chambered cover glasses

-

Cell culture medium

-

Ferroptosis inducer

-

Liproxstatin-1

-

C11-BODIPY 581/591 dye

-

Fluorescence microscope or flow cytometer

Procedure:

-

Seed cells and treat with a ferroptosis inducer and/or Liproxstatin-1 as described in the cell viability assay protocol.

-

At the end of the treatment period, add C11-BODIPY 581/591 to the cell culture medium at a final concentration of 1-10 µM.

-

Incubate the cells for 30-60 minutes at 37°C, protected from light.

-

Wash the cells twice with phosphate-buffered saline (PBS).

-

For fluorescence microscopy, add fresh PBS or imaging buffer and capture images using appropriate filter sets for the reduced (red fluorescence) and oxidized (green fluorescence) forms of the dye.

-

For flow cytometry, detach the cells, resuspend them in PBS, and analyze them on a flow cytometer, measuring the fluorescence intensity in both the green and red channels.

-

The ratio of green to red fluorescence intensity is used as an indicator of lipid peroxidation.

Western Blotting for Ferroptosis-Related Proteins (GPX4 and FSP1)

This protocol is for quantifying the protein levels of key ferroptosis regulators.

Materials:

-

Treated cell pellets or tissue samples

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against GPX4, FSP1, and a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Lyse cells or homogenize tissues in RIPA buffer on ice.

-

Centrifuge the lysates to pellet cellular debris and collect the supernatant.

-

Determine the protein concentration of each sample using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities using densitometry software and normalize to the loading control.[17][18]

Visualizations

The following diagrams illustrate key signaling pathways in ferroptosis and a proposed experimental workflow for utilizing Liproxstatin-1-¹⁵N.

Caption: Key signaling pathways regulating ferroptosis.

Caption: Proposed workflow for Liproxstatin-1-¹⁵N studies.

References

- 1. Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development - China Isotope Development [asiaisotopeintl.com]

- 2. Frontiers | The use of nitrogen-15 in microbial natural product discovery and biosynthetic characterization [frontiersin.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. 15NRORC: An Azine Labeling Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthetic Approaches for 15N-labeled Hyperpolarized Heterocyclic Molecular Imaging Agents for 15N NMR Signal Amplification By Reversible Exchange in Microtesla Magnetic Fields - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5 Target Deconvolution Approaches in Drug Discovery | Technology Networks [technologynetworks.com]

- 7. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Target Deconvolution - Creative Biolabs [creative-biolabs.com]

- 9. Target deconvolution from phenotype-based drug discovery by using chemical proteomics approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Liquid chromatography-mass spectrometry and 15N metabolic labeling for quantitative metabolic profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. apexbt.com [apexbt.com]

- 13. researchgate.net [researchgate.net]

- 14. Liproxstatin-1 is an effective inhibitor of oligodendrocyte ferroptosis induced by inhibition of glutathione peroxidase 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Ferroptosis inhibitor liproxstatin-1 alleviates metabolic dysfunction-associated fatty liver disease in mice: potential involvement of PANoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Intrathecal liproxstatin-1 delivery inhibits ferroptosis and attenuates mechanical and thermal hypersensitivities in rats with complete Freund’s adjuvant-induced inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

A Technical Guide to Tracing Nitrogen Metabolism in Cells Using 15N-Liproxstatin-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation, has emerged as a critical process in various physiological and pathological conditions, including cancer, neurodegenerative diseases, and ischemia-reperfusion injury. At the core of cellular defense against ferroptosis lies a delicate balance of metabolic pathways, with nitrogen metabolism playing a pivotal role, primarily through the synthesis of glutathione (GSH), a key antioxidant. Liproxstatin-1 is a potent inhibitor of ferroptosis, acting as a radical-trapping antioxidant that protects cells from lipid peroxidation and subsequent death.[1][2][3][4] To further elucidate the intricate interplay between ferroptosis, nitrogen metabolism, and the protective mechanisms of Liproxstatin-1, the use of stable isotope tracers is indispensable.

This technical guide explores the application of a novel tool, 15N-labeled Liproxstatin-1 (Liproxstatin-1-15N), for tracing nitrogen metabolism in cells. While Liproxstatin-1 itself is not a direct precursor for nitrogen-containing metabolites, its 15N-labeled analogue can serve as a powerful probe to investigate its uptake, distribution, and, most importantly, its influence on the flux of nitrogen through critical metabolic pathways under ferroptotic stress. By tracking the fate of 15N from cellular nitrogen pools, researchers can gain unprecedented insights into how Liproxstatin-1 modulates the synthesis and degradation of key nitrogenous compounds like amino acids, nucleotides, and glutathione, thereby protecting cells from ferroptosis. This guide provides a comprehensive overview of the conceptual framework, experimental protocols, and data interpretation for utilizing this compound in cellular nitrogen metabolism studies.

Synthesis of this compound

The synthesis of Liproxstatin-1, a spiroquinoxalinamine derivative, involves a multi-step process. To introduce a 15N label, a 15N-containing precursor can be incorporated during the synthesis. Based on the known synthesis of similar quinoxaline and spiro-tetrahydroquinoline derivatives, a plausible route for 15N-Liproxstatin-1 synthesis would involve the use of a 15N-labeled amine in the final cyclization step.

A proposed synthetic pathway could start from a substituted aniline and a cyclic ketone to form a spiro-intermediate. The key step for introducing the isotopic label would be the reaction of this intermediate with a 15N-labeled amine, such as 15N-ammonia or a 15N-labeled primary amine, to form the final spiroquinoxalinamine structure of Liproxstatin-1. The precise reaction conditions would need to be optimized to ensure efficient incorporation of the 15N label.

Experimental Protocols

Cell Culture and Treatment

-

Cell Lines: Select a cell line relevant to the research question (e.g., HT1080 fibrosarcoma cells, neuronal cells, or primary cells susceptible to ferroptosis).

-

Culture Conditions: Culture cells in standard medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and penicillin/streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Induction of Ferroptosis: Induce ferroptosis using a known inducer such as erastin (inhibits the cystine/glutamate antiporter system Xc-) or RSL3 (inhibits glutathione peroxidase 4, GPX4). Determine the optimal concentration and treatment time for the chosen cell line by performing a dose-response curve and time-course experiment, measuring cell viability (e.g., with a CCK8 assay).

-

This compound Treatment: Treat cells with 15N-Liproxstatin-1 at a predetermined protective concentration (typically in the nanomolar range) prior to or concurrently with the ferroptosis inducer.[1] Include appropriate controls: untreated cells, cells treated with the ferroptosis inducer alone, and cells treated with unlabeled Liproxstatin-1.

15N Metabolic Labeling

-

Stable Isotope Tracing: In parallel experiments, to trace the flux of nitrogen from key precursors, culture cells in a medium where a standard nitrogen source is replaced with its 15N-labeled counterpart (e.g., [15N]-glutamine or [15N]-glycine).

-

Labeling Duration: The duration of labeling will depend on the turnover rate of the metabolites of interest. For rapidly synthesized molecules like amino acids and glutathione, a labeling period of a few hours to 24 hours is typically sufficient to reach isotopic steady state.

Metabolite Extraction

-

Quenching Metabolism: Rapidly quench metabolic activity to prevent changes in metabolite levels during sample preparation. Aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).

-

Extraction: Add ice-cold extraction solvent (e.g., 80% methanol) to the cell monolayer. Scrape the cells and collect the cell lysate in a microcentrifuge tube.

-

Protein Precipitation: Vortex the lysate and incubate at -20°C for at least 1 hour to precipitate proteins.

-

Clarification: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Sample Collection: Collect the supernatant containing the polar metabolites and store at -80°C until analysis.

LC-MS/MS Analysis for 15N-Labeled Metabolites

-

Chromatography: Separate the metabolites using liquid chromatography (LC) with a column suitable for polar analytes, such as a HILIC (hydrophilic interaction liquid chromatography) column.

-

Mass Spectrometry: Analyze the eluate using a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap instrument) coupled to the LC system.

-

Data Acquisition: Acquire data in both full scan mode to identify all detectable metabolites and in targeted MS/MS mode to confirm the identity and quantify the abundance of specific 15N-labeled metabolites (e.g., 15N-glutathione, 15N-glutamate, 15N-glycine).

-

Data Analysis: Process the raw data using specialized software to identify peaks, determine their mass-to-charge ratio (m/z), and calculate the fractional enrichment of 15N in each metabolite. The enrichment is calculated as the ratio of the peak area of the labeled isotopologue to the sum of the peak areas of all isotopologues of that metabolite.

Data Presentation

The following tables summarize quantitative data from studies investigating the effects of Liproxstatin-1 on key markers of ferroptosis and related metabolites. While these studies did not use 15N-labeled Liproxstatin-1, they provide a baseline for the expected metabolic changes that can be further investigated with stable isotope tracing.

Table 1: Effect of Liproxstatin-1 on Markers of Ferroptosis in a Mouse Model of Metabolic Dysfunction-Associated Fatty Liver Disease (MAFLD)

| Parameter | Control | MAFLD | MAFLD + Liproxstatin-1 |

| GSH (nmol/mg protein) | 5.8 ± 0.5 | 3.2 ± 0.4 | 5.1 ± 0.6 |

| GSSG (nmol/mg protein) | 0.3 ± 0.05 | 0.8 ± 0.1 | 0.4 ± 0.07 |

| GSSG/GSH Ratio | 0.05 ± 0.01 | 0.25 ± 0.03 | 0.08 ± 0.02 |

| MDA (nmol/mg protein) | 1.2 ± 0.2 | 3.5 ± 0.4 | 1.8 ± 0.3 |

| GPX4 Protein Level (relative to control) | 1.0 | 0.4 ± 0.05 | 0.8 ± 0.07 |

Data adapted from Tong et al., 2022. Values are presented as mean ± SD.

Table 2: Fold Change of Key Metabolites in RSL3-Induced Ferroptosis in H9c2 Cardiac Cells

| Metabolite | RSL3 vs. Control (Fold Change) | RSL3 + Ferrostatin-1 vs. RSL3 (Fold Change) |

| Glutamine | 0.45 | 2.1 |

| Glutamate | 0.6 | 1.8 |

| Glycine | 0.3 | 3.0 |

| Cysteine | 0.25 | 3.5 |

| Succinate | 0.5 | 1.9 |

| Isocitrate | 1.8 | 0.6 |

| 2-Oxoglutarate | 2.1 | 0.5 |

Data adapted from Sanz et al., 2022. Ferrostatin-1 is another ferroptosis inhibitor with a similar mechanism to Liproxstatin-1.

Visualization of Pathways and Workflows

Signaling Pathway of Ferroptosis Inhibition by Liproxstatin-1

Caption: Ferroptosis inhibition by Liproxstatin-1.

Experimental Workflow for Tracing Nitrogen Metabolism with this compound

Caption: Workflow for 15N metabolic tracing.

Logical Relationship of Liproxstatin-1's Protective Effect on Nitrogen Metabolism

Caption: Liproxstatin-1's impact on nitrogen metabolism.

Conclusion

The use of 15N-labeled Liproxstatin-1, in conjunction with stable isotope tracing of key nitrogen precursors, offers a powerful strategy to dissect the complex interplay between ferroptosis and nitrogen metabolism. This technical guide provides a foundational framework for researchers to design and execute experiments aimed at understanding how Liproxstatin-1 preserves cellular viability by modulating the flux of nitrogen through critical metabolic pathways. The detailed protocols and data presentation formats outlined herein will facilitate standardized and reproducible investigations. By employing these advanced metabolomics techniques, the scientific community can further unravel the mechanisms of ferroptosis and develop novel therapeutic strategies targeting this crucial cell death pathway. The insights gained from such studies will be invaluable for drug development professionals seeking to translate our understanding of ferroptosis into clinical applications.

References

- 1. Ferroptosis inhibitor liproxstatin-1 alleviates metabolic dysfunction-associated fatty liver disease in mice: potential involvement of PANoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ferroptosis inhibitor, liproxstatin-1, protects the myocardium against ischemia/reperfusion injury by decreasing VDAC1 levels and rescuing GPX4 levels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Liproxstatin-1 is an effective inhibitor of oligodendrocyte ferroptosis induced by inhibition of glutathione peroxidase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Liproxstatin-1 is an effective inhibitor of oligodendrocyte ferroptosis induced by inhibition of glutathione peroxidase 4 - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Liproxstatin-1: A Potent Inhibitor of Ferroptosis

Disclaimer: This technical guide focuses on the extensive preliminary research available for Liproxstatin-1. As of the latest literature review, no specific preliminary studies utilizing Liproxstatin-1-15N have been identified. The information presented herein on the parent compound, Liproxstatin-1, provides the fundamental knowledge essential for researchers, scientists, and drug development professionals interested in its potential applications, including those involving its isotopically labeled forms. The use of ¹⁵N-labeled compounds, such as this compound, is generally employed in metabolic studies, nuclear magnetic resonance (NMR), and mass spectrometry to trace the molecule's metabolic fate, identify its binding partners, and elucidate its mechanism of action at a molecular level.

Liproxstatin-1 is a potent and selective inhibitor of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation.[1][2][3] It has demonstrated significant protective effects in various models of oxidative stress-related diseases, including ischemia-reperfusion injury, neurodegenerative disorders, and acute kidney injury.[4][5] This guide summarizes key quantitative data, details experimental protocols from seminal studies, and provides visual representations of relevant biological pathways and workflows.

Quantitative Data Summary

The following tables provide a consolidated view of the quantitative data from various preliminary studies on Liproxstatin-1, facilitating easy comparison of its efficacy and experimental conditions.

Table 1: In Vitro Efficacy of Liproxstatin-1

| Cell Line | Ferroptosis Inducer | Liproxstatin-1 Concentration | Effect | Reference |

| Gpx4-/- Cells | - | 22 nM (IC₅₀) | Inhibition of cell growth | [6][7] |

| Gpx4-/- Cells | - | 50 nM | Complete prevention of lipid peroxidation | [6][7] |

| Gpx4-/- Cells | BSO (10 µM), Erastin (1 µM), RSL3 (0.5 µM) | 200 nM | Dose-dependent protection against cell death | [6][7] |

| U251 Cells | A1331852 + S63845 | Not specified | Reduction of cell death | [6] |

| Caco-2 Cells | Hypoxia/Reoxygenation | 200 nM | Decreased cell death, increased TEER | [8] |

| K562 Leukemia Cells | - | 10 µM and 20 µM | Inhibition of proliferation, cell cycle arrest | [9] |

Table 2: In Vivo Efficacy of Liproxstatin-1

| Animal Model | Condition | Liproxstatin-1 Dosage | Effect | Reference |

| GreERT2; Gpx4fl/fl mice | Gpx4 knockdown | 10 mg/kg; i.p. | Significantly extended survival, delayed ferroptosis in tubular cells | [7] |

| MAFLD Mice | High-fat high-fructose diet | 10 mg·kg⁻¹·d⁻¹, ip | Reduced liver triglycerides, cholesterol, and lipid peroxidation markers | [10] |

| Ischemia/Reperfusion | Hepatic I/R | Not specified | Mitigated tissue injury | [6] |

| Myocardial I/R Mice | Ischemia/Reperfusion | Not specified | Reduced myocardial infarct sizes | [11] |

Experimental Protocols

This section details the methodologies for key experiments cited in the preliminary studies of Liproxstatin-1.

1. Cell Viability Assay

-

Objective: To assess the protective effect of Liproxstatin-1 against ferroptosis-induced cell death.

-

Cell Seeding: Plate cells (e.g., Gpx4-/- cells, U251, or K562) in 96-well plates at a suitable density.[9][12]

-

Treatment:

-

Pre-treat cells with varying concentrations of Liproxstatin-1 (e.g., 50 nM, 200 nM) for a specified duration (e.g., 12 or 24 hours).[6][8][9]

-

Induce ferroptosis using agents like RSL3 (0.5 µM), Erastin (1 µM), or BSO (10 µM).[6][7] For some studies, cell death is induced by other means, such as a combination of S63845 and A1331852.[6]

-

-

Assessment:

-

Data Analysis: Normalize the data to untreated controls to calculate cell viability percentages.

2. In Vivo Mouse Model of Metabolic Dysfunction-Associated Fatty Liver Disease (MAFLD)

-

Objective: To evaluate the therapeutic effect of Liproxstatin-1 in a mouse model of MAFLD.[10]

-

Animal Model: C57BL/6J mice.[10]

-

MAFLD Induction: Feed mice a high-fat diet with 30% fructose in their drinking water (HFHF) for 16 weeks.[10]

-

Treatment:

-

Outcome Measures:

-

Monitor body weight and liver weight.[10]

-

Measure liver levels of triglycerides, cholesterol, 4-hydroxynonenal (4-HNE), and malondialdehyde (MDA).[10]

-

Assess gene expression of lipid synthesis/oxidation markers (e.g., Pparα, Scd1, Fasn, Hmgcr, Cpt1a).[10]

-

Evaluate insulin resistance, mitochondrial ROS content, and liver fibrosis.[10]

-

Analyze markers of apoptosis (Bax/Bcl-xL ratio, TUNEL staining), pyroptosis (cleaved Caspase-1 and GSDMD), and necroptosis (phosphorylated MLKL).[10]

-

3. Langendorff Heart Perfusion for Ischemia/Reperfusion Injury Model

-

Objective: To investigate the cardioprotective effects of Liproxstatin-1 against ischemia/reperfusion (I/R) injury.[11]

-

Animal Model: Mice.[11]

-

Procedure:

-

Treatment: Administer Liproxstatin-1 at the onset of reperfusion.[11]

-

Outcome Measures:

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key mechanisms and processes related to Liproxstatin-1's function.

Caption: Mechanism of Liproxstatin-1 in inhibiting ferroptosis.

Caption: Experimental workflow for the in vivo MAFLD mouse model.

Caption: Liproxstatin-1's dual action in protecting oligodendrocytes.

References

- 1. Factors Controlling the Stable Nitrogen Isotopic Composition (δ15N) of Lipids in Marine Animals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dehydroascorbic acid sensitizes cancer cells to system xc- inhibition-induced ferroptosis by promoting lipid droplet peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Therapeutic inhibition of ferroptosis in neurodegenerative disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Scientists Build Ferroptosis Inhibitors to Curb Cell Death Process Linked to Alzheimer’s Disease and Cancer | National Center for Advancing Translational Sciences [ncats.nih.gov]

- 5. Nitrogen-15 in Medical Diagnostics: Unlocking New Frontiers in Metabolic Research - China Isotope Development [asiaisotopeintl.com]

- 6. Ferroptosis inhibitor liproxstatin-1 alleviates metabolic dysfunction-associated fatty liver disease in mice: potential involvement of PANoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Collisions between nitrogen-14 and nitrogen-15 spin-labels. 1. Lipid-lipid interactions in model membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Ferroptosis Inhibitor Liproxstatin-1 Ameliorates LPS-Induced Cognitive Impairment in Mice [mdpi.com]

- 9. Inhibition of ferroptosis by N-oxide-based fluorescent probes via selective oxidation of ferrous ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Liproxstatin-1 is an effective inhibitor of oligodendrocyte ferroptosis induced by inhibition of glutathione peroxidase 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Liproxstatin-1 is an effective inhibitor of oligodendrocyte ferroptosis induced by inhibition of glutathione peroxidase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. apexbt.com [apexbt.com]

Discovery and significance of Liproxstatin-1-15N

An In-depth Technical Guide to Liproxstatin-1-¹⁵N: Discovery, Significance, and Application

Introduction

Ferroptosis is a form of regulated cell death driven by iron-dependent lipid peroxidation, which has been implicated in a wide range of pathological conditions, including ischemia/reperfusion injury, neurodegenerative diseases, and cancer.[1][2][3] The discovery of small molecules that can modulate this pathway has provided researchers with powerful tools to investigate its underlying mechanisms and explore its therapeutic potential. Liproxstatin-1 is a potent and selective inhibitor of ferroptosis, first identified through high-throughput screening.[4] It acts as a radical-trapping antioxidant (RTA) to suppress lipid peroxidation, thereby preventing ferroptotic cell death.[4][5]

This guide focuses on Liproxstatin-1-¹⁵N , a stable isotope-labeled variant of Liproxstatin-1. The incorporation of the heavy nitrogen isotope (¹⁵N) does not alter the molecule's biological activity but provides a critical analytical tool for advanced research applications. The ¹⁵N label allows for the precise differentiation and quantification of the compound from its unlabeled, endogenous counterparts in biological matrices using mass spectrometry. This makes Liproxstatin-1-¹⁵N an invaluable reagent for pharmacokinetic studies, metabolic fate determination, and as an internal standard for accurate quantification in various experimental settings.

Quantitative Data: Efficacy of Liproxstatin-1

The following table summarizes the quantitative efficacy of Liproxstatin-1 in inhibiting ferroptosis across various experimental models. This data is applicable to Liproxstatin-1-¹⁵N as its biological activity is identical.

| Parameter | Value | Cell Line / Model | Inducer of Ferroptosis | Reference |

| IC₅₀ | 22 nM | Gpx4⁻/⁻ Mouse Embryonic Fibroblasts (MEFs) | GPX4 Deletion | [6][7][8][9][10][11] |

| IC₅₀ | 22 nM | Gpx4⁻/⁻ Cells | Not specified | [12][13] |

| IC₅₀ | 45 ± 5 nM | Pfa-1 Mouse Fibroblasts | (1S,3R)-RSL3 | [4] |

| Effective Concentration | 50 nM | Gpx4⁻/⁻ MEFs | GPX4 Deletion | [11][14] |

| Protective Concentration | 200 nM | Gpx4⁻/⁻ Cells | L-buthionine sulphoximine (10 µM), erastin (1 µM), RSL3 (0.5 µM) | [12][13] |

| In Vivo Dosage | 10 mg/kg (i.p.) | GreERT2; Gpx4fl/fl Mice | Tamoxifen-induced GPX4 deletion | [9][12][13] |

| In Vivo Dosage | 10 mg/kg | Mouse model of hepatic ischemia/reperfusion | Ischemia/Reperfusion | [11][15] |

| In Vivo Dosage | 10 mg/kg (i.p.) | C57BL/6 mice with LPS-induced cognitive impairment | Lipopolysaccharide (LPS) | [16] |

Signaling Pathways and Mechanism of Action

Liproxstatin-1 functions by intercepting lipid peroxyl radicals, thereby breaking the chain reaction of lipid peroxidation that is the hallmark of ferroptosis. This action is independent of the upstream signaling events that trigger ferroptosis but directly counteracts the ultimate execution step. The diagram below illustrates the central pathways of ferroptosis and the point of intervention by Liproxstatin-1.

Caption: The Ferroptosis Pathway and Liproxstatin-1's point of intervention.

Experimental Protocols

In Vitro Ferroptosis Inhibition Assay

This protocol describes how to assess the ability of Liproxstatin-1-¹⁵N to prevent ferroptosis induced by the GPX4 inhibitor RSL3 in a cell culture model.

Materials:

-

Cell line susceptible to ferroptosis (e.g., HT-1080, Pfa-1 mouse fibroblasts)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Liproxstatin-1-¹⁵N stock solution (e.g., 10 mM in DMSO)

-

(1S,3R)-RSL3 stock solution (e.g., 1 mM in DMSO)[11]

-

Cell viability reagent (e.g., Cell Counting Kit-8 (CCK-8) or LDH cytotoxicity assay kit)[15][17]

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Preparation: Prepare serial dilutions of Liproxstatin-1-¹⁵N in complete culture medium to achieve final concentrations ranging from 1 nM to 1 µM.

-

Treatment: Pre-treat the cells by replacing the medium with the prepared Liproxstatin-1-¹⁵N dilutions. Incubate for 1-2 hours.

-

Ferroptosis Induction: Add RSL3 to each well (except for the vehicle control) to a final concentration that induces significant cell death (e.g., 0.5-1 µM, to be optimized for the specific cell line).

-

Incubation: Incubate the plate for 12-24 hours.

-

Viability Assessment: Measure cell viability according to the manufacturer's instructions for the chosen assay (e.g., add CCK-8 reagent, incubate, and read absorbance at 450 nm).

-

Data Analysis: Normalize the viability data to the vehicle-treated control cells (100% viability) and plot the results as a dose-response curve to determine the IC₅₀ value of Liproxstatin-1-¹⁵N.

Lipid Peroxidation Assay using C11-BODIPY

This protocol measures the accumulation of lipid reactive oxygen species (ROS), a key event in ferroptosis, and its inhibition by Liproxstatin-1-¹⁵N.

Materials:

-

Cell line, culture medium, RSL3, and Liproxstatin-1-¹⁵N as described above.

-

C11-BODIPY 581/591 fluorescent probe (stock solution in DMSO)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer or fluorescence microscope

Procedure:

-

Cell Treatment: Seed cells in 6-well plates or on coverslips and treat with Liproxstatin-1-¹⁵N and RSL3 as described in the previous protocol.

-

Probe Staining: At the end of the treatment period, remove the medium and wash the cells once with PBS.

-

Add fresh medium containing C11-BODIPY 581/591 at a final concentration of 1-5 µM. Incubate for 30 minutes at 37°C, protected from light.

-

Cell Harvesting and Analysis:

-

For Flow Cytometry: Wash the cells with PBS, detach them using trypsin, and resuspend in PBS. Analyze the cells immediately on a flow cytometer. The probe emits green fluorescence upon oxidation, so the signal in the corresponding channel (e.g., FITC) is measured.

-

For Microscopy: Wash the cells with PBS and mount the coverslips. Image the cells using a fluorescence microscope, capturing both the oxidized (green) and reduced (red) forms of the probe.

-

-

Data Interpretation: A decrease in the green fluorescence signal in cells co-treated with Liproxstatin-1-¹⁵N and RSL3, compared to cells treated with RSL3 alone, indicates inhibition of lipid peroxidation.[17]

Mandatory Visualizations

Conceptual Workflow for Pharmacokinetic Analysis using Liproxstatin-1-¹⁵N

The ¹⁵N label is ideal for quantitative pharmacokinetic (PK) studies, allowing the administered compound to be distinguished from any potential metabolic derivatives or background noise.

Caption: A conceptual workflow for a pharmacokinetic study using Liproxstatin-1-¹⁵N.

References

- 1. The Ferroptosis Pathway | Rockland [rockland.com]

- 2. antbioinc.com [antbioinc.com]

- 3. Ferroptosis-associated signaling pathways and therapeutic approaches in depression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. glpbio.com [glpbio.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. axonmedchem.com [axonmedchem.com]

- 9. Liproxstatin-1 | ferroptosis inhibitor | TargetMol [targetmol.com]

- 10. Liproxstatin-1 (Lip-1) | Ferroptosis inhibitor, GPX4 inhibitor | Probechem Biochemicals [probechem.com]

- 11. caymanchem.com [caymanchem.com]

- 12. apexbt.com [apexbt.com]

- 13. apexbt.com [apexbt.com]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

- 15. Ferroptosis inhibitor liproxstatin-1 alleviates metabolic dysfunction-associated fatty liver disease in mice: potential involvement of PANoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Chemical Properties of Liproxstatin-1-15N

For Researchers, Scientists, and Drug Development Professionals

Abstract

Liproxstatin-1, a potent spiroquinoxalinamine derivative, has emerged as a critical tool in the study of ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides. This technical guide provides a comprehensive overview of the chemical properties of Liproxstatin-1-15N, an isotopically labeled variant of Liproxstatin-1. This document details its physicochemical properties, synthesis, and mechanism of action, offering valuable information for researchers in cell biology, pharmacology, and drug development.

Introduction

Ferroptosis is implicated in a variety of pathological conditions, including ischemia-reperfusion injury, neurodegenerative diseases, and cancer. Liproxstatin-1 is a highly selective and potent inhibitor of ferroptosis, acting as a radical-trapping antioxidant to prevent lipid peroxidation. The 15N-labeled version, this compound, serves as a valuable tool for metabolic labeling and tracer studies to investigate its mechanism of action and metabolic fate. This guide consolidates the known chemical properties of this important research compound.

Physicochemical Properties

The chemical properties of this compound are nearly identical to those of its unlabeled counterpart, with a minor difference in molecular weight due to the incorporation of the 15N isotope. The following tables summarize the key physicochemical data for Liproxstatin-1.

Table 1: General Chemical Properties of Liproxstatin-1

| Property | Value | Reference |

| IUPAC Name | N-[(3-chlorophenyl)methyl]spiro[piperidine-4,2'(1'H)-quinoxalin]-3'-amine | [1] |

| Synonyms | Lip-1 | [1] |

| CAS Number | 950455-15-9 | [2] |

| Molecular Formula | C₁₉H₂₁ClN₄ | [3] |

| Molecular Weight | 340.85 g/mol (for Liproxstatin-1) | [4] |

| Appearance | Crystalline solid | [5] |

| Purity | ≥95% | [5] |

Table 2: Spectroscopic and Solubility Data of Liproxstatin-1

| Property | Value | Reference |

| UV/Vis. (λmax) | 232, 276, 314 nm | [5] |

| Solubility in Ethanol | ~5 mg/mL | [5] |

| Solubility in DMSO | ~16 mg/mL | [5] |

| Solubility in Dimethyl Formamide | ~25 mg/mL | [5] |

| Storage Temperature | -20°C | [5] |

| Stability | ≥ 4 years at -20°C | [5] |

Table 3: Pharmacological Data of Liproxstatin-1

| Property | Value | Reference |

| Biological Activity | Potent ferroptosis inhibitor | [6] |

| IC₅₀ | 22 nM (inhibition of ferroptotic cell death) | [6][7] |

Synthesis and Purification

The synthesis of Liproxstatin-1 has been mentioned to be described in the supporting information of a 2017 article in ACS Central Science by Zilka et al., which focuses on its mechanism of cytoprotection.[8][9] Researchers requiring the specific synthesis protocol are encouraged to consult this primary literature.

The general synthetic approach for similar spiro-quinazolinone and quinoxaline derivatives often involves:

-

Condensation Reaction: Reacting an aminocarboxamide or o-phenylenediamine derivative with a ketone or isatin in the presence of a catalyst.[10]

-

Cyclization: Intramolecular cyclization of N-substituted aromatic o-diamines.[11]

-

Purification: Purification of the final product is typically achieved through column chromatography and recrystallization to yield a high-purity compound.

The synthesis of this compound would require the use of a 15N-labeled precursor, such as a 15N-labeled amine, at the appropriate step in the synthetic route.

Below is a conceptual workflow for the synthesis of spiroquinoxalinamine derivatives.

Caption: Conceptual workflow for the synthesis of Liproxstatin-1.

Mechanism of Action

Liproxstatin-1 functions as a potent inhibitor of ferroptosis by acting as a radical-trapping antioxidant (RTA).[8][12] Its primary mechanism involves the scavenging of lipid peroxyl radicals, thereby breaking the chain reaction of lipid peroxidation that is a hallmark of ferroptosis.[8]

The key aspects of its mechanism include:

-

Radical Scavenging: Liproxstatin-1 donates a hydrogen atom from its amine group to lipid peroxyl radicals, neutralizing them and preventing further damage to cellular membranes.[13] Theoretical studies suggest that the hydrogen atom is preferentially abstracted from the aromatic amine site (1'-NH).[13]

-

Inhibition of Lipid Peroxidation: By trapping lipid peroxyl radicals, Liproxstatin-1 directly inhibits the accumulation of lipid hydroperoxides.[8]

-

GPX4-Independent Activity: While ferroptosis is often induced by the inhibition of glutathione peroxidase 4 (GPX4), Liproxstatin-1 can rescue cells from ferroptotic death downstream of GPX4 inactivation.[3]

-

Regeneration: The resulting Liproxstatin-1 radical can be regenerated back to its active form by endogenous antioxidants like ubiquinol, allowing it to act catalytically.[13]

The signaling pathway below illustrates the role of Liproxstatin-1 in the inhibition of ferroptosis.

Caption: Mechanism of ferroptosis inhibition by Liproxstatin-1.

Experimental Protocols

Detailed experimental protocols for the use of Liproxstatin-1 are dependent on the specific application. However, a general protocol for in vitro cell-based assays is provided below.

5.1. Preparation of Stock Solutions

Liproxstatin-1 is typically supplied as a crystalline solid and should be dissolved in an appropriate organic solvent to prepare a stock solution.

-

Solvent Selection: Dimethyl sulfoxide (DMSO), ethanol, or dimethyl formamide (DMF) can be used.[5]

-

Concentration: Prepare a high-concentration stock solution (e.g., 10-20 mM) to minimize the volume of solvent added to cell cultures.

-

Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

5.2. In Vitro Ferroptosis Inhibition Assay

This protocol describes a general method for assessing the ability of Liproxstatin-1 to inhibit ferroptosis induced by agents such as erastin or RSL3.

-

Cell Seeding: Plate cells (e.g., HT-1080 or other susceptible cell lines) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment:

-

Pre-treat cells with various concentrations of Liproxstatin-1 (e.g., 10 nM to 1 µM) for 1-2 hours.

-

Induce ferroptosis by adding a known concentration of an inducer (e.g., 10 µM erastin or 1 µM RSL3).

-

Include appropriate controls: vehicle-only, inducer-only, and Liproxstatin-1-only.

-

-

Incubation: Incubate the cells for a predetermined time (e.g., 24-48 hours).

-

Cell Viability Assessment: Measure cell viability using a standard assay such as MTT, MTS, or a cell counting kit (e.g., CCK-8).

-

Data Analysis: Calculate the IC₅₀ value of Liproxstatin-1 by plotting cell viability against the log of the Liproxstatin-1 concentration and fitting the data to a dose-response curve.

Below is a workflow for a typical in vitro ferroptosis inhibition experiment.

Caption: Workflow for an in vitro ferroptosis inhibition assay.

Conclusion

This compound is an invaluable tool for researchers investigating the mechanisms of ferroptosis and the role of lipid peroxidation in disease. Its well-characterized chemical properties and potent biological activity make it a standard for in vitro and in vivo studies. This guide provides a foundational understanding of its physicochemical characteristics, mechanism of action, and practical application in experimental settings. For more detailed information, researchers are encouraged to consult the cited primary literature.

References

- 1. Liproxstatin-1 | C19H21ClN4 | CID 135735917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. apexbt.com [apexbt.com]

- 3. Liproxstatin-1 (Lip-1) | Ferroptosis inhibitor, GPX4 inhibitor | Probechem Biochemicals [probechem.com]

- 4. apexbt.com [apexbt.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Liproxstatin-1 | ferroptosis inhibitor | TargetMol [targetmol.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. On the Mechanism of Cytoprotection by Ferrostatin-1 and Liproxstatin-1 and the Role of Lipid Peroxidation in Ferroptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Docking Studies of Novel Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 12. On the Mechanism of Cytoprotection by Ferrostatin-1 and Liproxstatin-1 and the Role of Lipid Peroxidation in Ferroptotic Cell Death [hero.epa.gov]

- 13. Theoretical insights into the mechanism of ferroptosis suppression via inactivation of a lipid peroxide radical by liproxstatin-1 - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes: Protocol for Using Liproxstatin-1-15N in Cell Culture

Introduction

Liproxstatin-1 is a potent and specific spiroquinoxalinamine-derived inhibitor of ferroptosis, a form of regulated, iron-dependent cell death characterized by the accumulation of lipid peroxides.[1][2] It functions as a radical-trapping antioxidant (RTA), preventing lipid peroxidation within cellular membranes.[3][4] The 15N-labeled version, Liproxstatin-1-15N, serves as a critical tool for advanced analytical applications, particularly for accurate quantification in biological matrices using mass spectrometry. This document provides detailed protocols for the use of Liproxstatin-1 and proposes a specific application for this compound in cell culture experiments.

Mechanism of Action

Liproxstatin-1 inhibits ferroptosis by scavenging lipid peroxyl radicals, thereby breaking the chain reaction of lipid peroxidation. This process is independent of the canonical glutathione peroxidase 4 (GPX4) pathway's enzymatic activity but directly counteracts its downstream effects. The central role of GPX4 is to detoxify lipid hydroperoxides; its inhibition or depletion leads to the accumulation of these reactive species, culminating in cell death.[5][6] Liproxstatin-1 localizes to membranes to effectively neutralize the lipid radicals that propagate this damage.[4]

Caption: Ferroptosis signaling pathway and points of inhibition.

Quantitative Data

The efficacy of Liproxstatin-1 has been quantified in various cell models. The following table summarizes key inhibitory concentrations.

| Parameter | Cell Line/Model | Value | Reference |

| IC₅₀ | Gpx4-/- Mouse Embryonic Fibroblasts (MEFs) | 22 nM | [1][7][8] |

| EC₅₀ | OLN93 Oligodendrocytes (RSL-3 induced) | 115.3 nM | [9] |

| IC₅₀ | K562 Leukemia Cells (24h) | 11.4 µM | [10] |

| IC₅₀ | K562 Leukemia Cells (48h) | 8.1 µM | [10] |

| Effective Conc. | Gpx4-/- MEFs (complete prevention of lipid peroxidation) | 50 nM | [8][11] |

| Effective Conc. | Gpx4-/- MEFs (protection against various inducers) | 200 nM | [1][11] |

| Effective Conc. | Caco-2 Cells (protection against hypoxia/reoxygenation) | 200 nM | [12] |

Application Notes for this compound

While protocols for unlabeled Liproxstatin-1 focus on its bioactivity as a ferroptosis inhibitor, the 15N-labeled form is primarily intended for use as an internal standard (IS) in mass spectrometry-based quantification assays (e.g., LC-MS/MS). The stable isotope label imparts a predictable mass shift without altering the compound's chemical properties, allowing it to be distinguished from the unlabeled (native) analyte.

Primary Application:

-

Accurate Quantification of Intracellular/Extracellular Liproxstatin-1: By spiking a known amount of this compound into a biological sample (e.g., cell lysate, culture medium) containing an unknown amount of unlabeled Liproxstatin-1, the precise concentration of the unlabeled compound can be determined. The ratio of the signal from the native compound to the signal from the 15N-labeled standard allows for correction of sample loss during preparation and variations in instrument response.

Experimental Protocols

Protocol 1: Preparation of Stock Solutions

-

Reconstitution of Liproxstatin-1 / this compound:

-

Liproxstatin-1 is supplied as a crystalline solid and is soluble in organic solvents like DMSO and ethanol.[13]

-

To prepare a 10 mM stock solution in DMSO , dissolve 3.41 mg of Liproxstatin-1 (or this compound) in 1 mL of high-purity DMSO.

-

Warm the tube at 37°C for 10 minutes and/or sonicate briefly to ensure complete dissolution.[11][14]

-

-

Storage:

-

Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[1][14] The product is stable for at least 4 years when stored properly.[13]

-

When preparing working solutions, dilute the stock solution in fresh cell culture medium immediately before use. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent toxicity.

-

Protocol 2: Inhibition of Induced Ferroptosis

This protocol describes the use of Liproxstatin-1 to prevent cell death induced by common ferroptosis inducers like RSL3 or Erastin.

-